Tricarbonyl(cyclooctatetraene)iron

Catalog No.
S1506954
CAS No.
12093-05-9
M.F
C11H14FeO3
M. Wt
250.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricarbonyl(cyclooctatetraene)iron

CAS Number

12093-05-9

Product Name

Tricarbonyl(cyclooctatetraene)iron

IUPAC Name

cyclooctatetraene;formaldehyde;iron

Molecular Formula

C11H14FeO3

Molecular Weight

250.07 g/mol

InChI

InChI=1S/C8H8.3CH2O.Fe/c1-2-4-6-8-7-5-3-1;3*1-2;/h1-8H;3*1H2;/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-;;;;

InChI Key

VKMWLPMIRGHDAA-JGZYGLCTSA-N

SMILES

C=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe]

Canonical SMILES

C=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe]

Isomeric SMILES

C=O.C=O.C=O.C\1=C\C=C/C=C\C=C1.[Fe]

Tricarbonyl(cyclooctatetraene)iron is an organoiron compound with the formula C8H8Fe CO 3\text{C}_8\text{H}_8\text{Fe CO }_3. This compound appears as an orange, diamagnetic solid and is notable for its unique structural properties. It exists primarily as the η4^4-cyclooctatetraene complex, which allows for interesting dynamic behavior, particularly in nuclear magnetic resonance (NMR) spectroscopy, where the iron center can migrate around the cyclooctatetraene ligand. This phenomenon classifies it as a "ring-whizzer" complex, highlighting its unique coordination chemistry and stability compared to other similar compounds .

The mechanism of action of tricarbonyl(cyclooctatetraene)iron(II) in catalysis often involves the activation of small molecules through coordination to the iron center. For instance, in hydrogen generation, the Fe(CO)3 group facilitates the splitting of water molecules []. Further research is ongoing to fully elucidate the detailed mechanisms for each specific reaction.

Catalyst for Chemical Vapor Deposition (CVD)

Fe(COT)₃ serves as a precursor for iron deposition in the metal-organic chemical vapor deposition (MOCVD) technique. During MOCVD, Fe(COT)₃ decomposes upon exposure to heat or light, releasing iron atoms and gaseous byproducts. The deposited iron atoms can then integrate into various substrates, enabling the growth of thin films and nanostructures with specific properties. For instance, Fe(COT)₃ has been used for the VPE (vapor phase epitaxy) growth of iron-doped indium phosphide (InP), a material with potential applications in optoelectronics and photovoltaics.

Source

Sigma-Aldrich. Tricarbonyl(cyclooctatetraene)iron(II) 98%

, particularly involving electron transfer processes. Studies have shown that its kinetics can be analyzed using techniques like phase-selective ac polarography, revealing insights into its electron transfer parameters in solvents like N,N-dimethylformamide . Additionally, it can react with other metal carbonyls and ligands, leading to the formation of new complexes or the release of carbon monoxide under specific conditions .

The synthesis of tricarbonyl(cyclooctatetraene)iron typically involves the reaction of cyclooctatetraene with iron tricarbonyl. This can be achieved through various methods:

  • Direct Reaction: Cyclooctatetraene is reacted with iron tricarbonyl in a controlled environment to yield the desired complex.
  • Metallic Iron Method: Metallic iron can also react with cyclooctadiene under specific conditions to form tricarbonyl(cyclooctatetraene)iron .
  • Solvent-Assisted Techniques: Utilizing solvents like toluene or hexane can facilitate better yields and purities during synthesis.

Tricarbonyl(cyclooctatetraene)iron has several applications in both academic and industrial settings:

  • Catalysis: It serves as a catalyst in various organic reactions due to its ability to stabilize transition states.
  • Material Science: The compound is studied for potential uses in creating advanced materials due to its unique electronic properties.
  • Research: It is often used as a model compound in coordination chemistry studies to understand ligand behavior and metal-ligand interactions.

Studies on the interactions of tricarbonyl(cyclooctatetraene)iron with other molecules reveal its potential as a versatile building block in organometallic chemistry. Interaction studies often focus on how it coordinates with different ligands or metal centers, affecting reactivity and stability. These interactions are crucial for understanding its behavior in catalysis and material science applications.

Tricarbonyl(cyclooctatetraene)iron shares similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Tricarbonyl(cycloheptatriene)ironC7H8Fe CO 3\text{C}_7\text{H}_8\text{Fe CO }_3Forms a different cyclic ligand structure
Tricarbonyl(1,3-butadiene)ironC4H6Fe CO 3\text{C}_4\text{H}_6\text{Fe CO }_3Smaller diene ligand; different reactivity profile
Tricarbonyl(1,5-hexadiene)ironC6H10Fe CO 3\text{C}_6\text{H}_{10}\text{Fe CO }_3Longer diene chain; exhibits distinct coordination modes

Tricarbonyl(cyclooctatetraene)iron's unique η4^4-coordination mode and its dynamic behavior set it apart from these similar compounds, making it a subject of interest in coordination chemistry and catalysis research .

Hydrogen Bond Acceptor Count

3

Exact Mass

250.029230 g/mol

Monoisotopic Mass

250.029230 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.73%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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